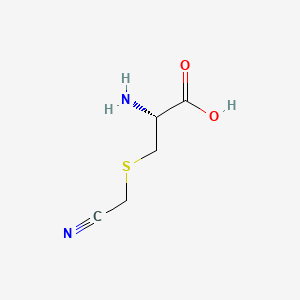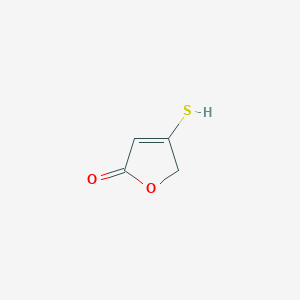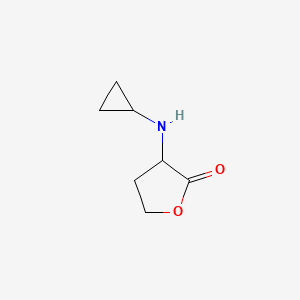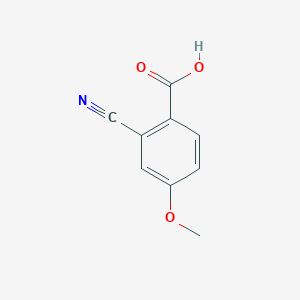
(R)-2-Amino-3-((cyanomethyl)thio)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-Amino-3-((cyanomethyl)thio)propanoic acid is a derivative of the amino acid L-cysteine, where a cyanomethyl group is attached to the sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Amino-3-((cyanomethyl)thio)propanoic acid typically involves the reaction of L-cysteine with cyanomethylating agents. One common method is the reaction of L-cysteine with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in its desired form. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (R)-2-Amino-3-((cyanomethyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(R)-2-Amino-3-((cyanomethyl)thio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (R)-2-Amino-3-((cyanomethyl)thio)propanoic acid involves its interaction with various molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites in enzymes or other proteins. This interaction can modulate the activity of these biomolecules, leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or activation.
Vergleich Mit ähnlichen Verbindungen
(R)-2-Amino-3-((cyanomethyl)thio)propanoic acid ethyl ester: Similar structure but with an ethyl ester group.
This compound methyl ester: Similar structure but with a methyl ester group.
This compound amide: Similar structure but with an amide group.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its cyanomethyl group allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H8N2O2S |
|---|---|
Molekulargewicht |
160.20 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(cyanomethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H8N2O2S/c6-1-2-10-3-4(7)5(8)9/h4H,2-3,7H2,(H,8,9)/t4-/m0/s1 |
InChI-Schlüssel |
NNDFTEWZSBSSRF-BYPYZUCNSA-N |
Isomerische SMILES |
C(C#N)SC[C@@H](C(=O)O)N |
Kanonische SMILES |
C(C#N)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one](/img/structure/B8690249.png)





![[Bromo(Phenyl)Methyl]Phosphonic Acid](/img/structure/B8690302.png)
